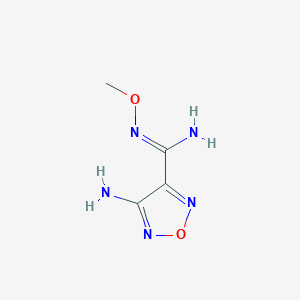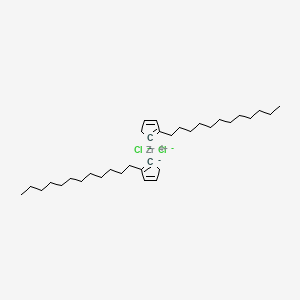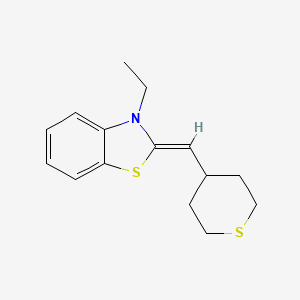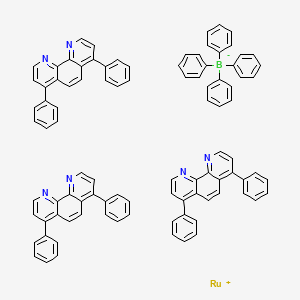
CHOLINE CITRATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Choline Citrate combines choline and citrate for optimal mental and physical performance . It is a popular form of Choline that is commonly used to help support positive mood, focus, concentration, optimal mental performance, memory, and cognitive function .
Synthesis Analysis
The synthesis of choline citrate involves the reaction of trimethylamine with 2-chloroethanol . The 2-chloroethanol can be generated from ethylene oxide .Molecular Structure Analysis
Choline is a quaternary ammonium cation . It forms the head group of phosphatidylcholine, the most abundant lipid in cell membranes . Choline is also a major part of another membrane phospholipid, sphingomyelin, also important for the maintenance of cell structure and function .Chemical Reactions Analysis
Choline is involved in many chemical reactions in the body. It’s important in the nervous system and for the development of normal brain functioning . Choline is converted into a neurotransmitter called acetylcholine, which helps muscles to contract, activates pain responses, and plays a role in brain functions of memory and thinking .Physical And Chemical Properties Analysis
Choline is a water-soluble micronutrient that is often classified as “vitamin-like” . It is a precursor for the neurotransmitter acetylcholine (AcCho) and is a major source of methyl groups in the diet .科学的研究の応用
Cardiovascular Health
Choline Citrate plays a significant role in cardiovascular health. Dietary choline intake has been associated with a reduced risk of cardiovascular disease (CVD). Each 100 mg increase in choline intake was associated with a 9% reduced risk of CVD . This suggests that choline citrate could be beneficial for maintaining cardiovascular health .
Cancer Prevention
Research has shown a potential link between choline intake and the risk of certain types of cancer. For instance, each 100 mg increase in choline intake indicated a 23% reduced risk of colon cancer . This suggests that choline citrate might have potential applications in cancer prevention .
Mortality Reduction
Moderate choline intake was associated with a reduced risk of mortality, with an HR of 0.75 (95% CI 0.60–0.94) compared with the lowest quintile of intake . This indicates that choline citrate could potentially contribute to longevity .
Cell Function
Choline is an essential nutrient that plays a role in the synthesis of the phospholipid membrane, which is critical for cell functions . Therefore, choline citrate could be important for maintaining healthy cellular function .
Epigenetic Modifications
Choline is the major source of methyl donors relevant for epigenetic modifications of the genome . This suggests that choline citrate could have potential applications in the field of epigenetics .
Neurotransmitter Synthesis
Choline is also the precursor of the neurotransmitter acetylcholine . This implies that choline citrate could be used in research related to neurotransmitter synthesis and neurological health .
作用機序
Target of Action
Choline, a component of choline citrate, is a vital nutrient that plays a significant role in various physiological processes . It is a major part of the polar head group of phosphatidylcholine, a key component of cell membranes . It is also a precursor of the neurotransmitter acetylcholine .
Mode of Action
Choline is essential for good nerve conduction throughout the central nervous system as it is a precursor to acetylcholine (ACh) . It also aids in fat and cholesterol metabolism and prevents excessive fat build-up in the liver . Choline’s role in the maintenance of cell membrane integrity is vital to all basic biological processes: information flow, intracellular communication, and bioenergetics .
Biochemical Pathways
Choline is involved in several biochemical pathways. It forms the head group of phosphatidylcholine, the most abundant lipid in cell membranes . It is also a precursor of the neurotransmitter acetylcholine . Choline is converted into a neurotransmitter called acetylcholine, which helps muscles to contract, activates pain responses, and plays a role in brain functions of memory and thinking .
Pharmacokinetics
Choline is water-soluble, with more than 90% oral bioavailability . Plasma levels of choline peak one hour after oral ingestion, and a majority of the choline is excreted as CO2 in respiration, with the remaining choline being excreted through urine .
Result of Action
Choline contributes to the skeletal muscle structure and function due to its role in phospholipid synthesis, which is critical for the cell membrane composition, and also as the precursor of the neurotransmitter acetylcholine, which triggers contraction . In vitro, preclinical, and clinical studies confirm the effects of choline supplementation and deficiency on muscle fat and protein metabolism, as well as regulation of intercellular homeostasis .
Action Environment
Environmental factors such as diet and lifestyle can influence the action of choline. Dietary choline intake modulates choline levels by complementing endogenous synthesis . Elevated choline intake demonstrates an inverse association with cardiovascular disease and colon cancer, while moderate consumption exhibits a correlated reduction in mortality .
Safety and Hazards
将来の方向性
There is a growing interest in the field of choline research across the academic, government, and industry sectors . Future research directions include discussing the current state of choline science in human nutrition, identifying areas of research needed in choline biology that can best inform our understanding of this nutrient’s impact on human health .
特性
| { "Design of the Synthesis Pathway": "Choline citrate can be synthesized by reacting choline chloride with citric acid.", "Starting Materials": [ "Choline chloride", "Citric acid" ], "Reaction": [ "Dissolve choline chloride in water", "Add citric acid to the solution", "Heat the mixture to 60-70°C and stir for 2-3 hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry it to obtain choline citrate" ] } | |
CAS番号 |
1336-80-7 |
製品名 |
CHOLINE CITRATE |
分子式 |
C21H47N3O10 |
分子量 |
501.61 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aS,6aR)-3-Isopropyl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4(5H)-one](/img/structure/B1143290.png)


![tert-Butyl (1S,5R)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B1143296.png)

![Methyl (2S)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B1143301.png)
